molecular formula C11H16O2 B11911625 2-Ethoxy-1-ethyl-3-methoxybenzene

2-Ethoxy-1-ethyl-3-methoxybenzene

Cat. No.: B11911625
M. Wt: 180.24 g/mol
InChI Key: RPNIIHWRJMUSCL-UHFFFAOYSA-N
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Description

2-Ethoxy-1-ethyl-3-methoxybenzene: is an organic compound with the molecular formula C11H16O2 . It is a derivative of benzene, featuring ethoxy, ethyl, and methoxy substituents on the aromatic ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-ethyl-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the ethylation and methoxylation of benzene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the substitution reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve multi-step synthesis processes. These processes can include the nitration of benzene, followed by reduction to form an amine, and subsequent alkylation and etherification steps . The reaction conditions are optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-ethyl-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .

Scientific Research Applications

2-Ethoxy-1-ethyl-3-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-ethyl-3-methoxybenzene involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The compound can form intermediates that interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The pathways involved may include the activation or inhibition of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxy-1-ethyl-3-methoxybenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and industrial applications .

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

2-ethoxy-1-ethyl-3-methoxybenzene

InChI

InChI=1S/C11H16O2/c1-4-9-7-6-8-10(12-3)11(9)13-5-2/h6-8H,4-5H2,1-3H3

InChI Key

RPNIIHWRJMUSCL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)OC)OCC

Origin of Product

United States

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